

Technical Guide: Spectroscopic Data of 3-Ethyl-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: 3-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B1359815

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a summary of available spectroscopic data for the chemical compound **3-Ethyl-4-iodo-1H-pyrazole** (CAS: 442876-19-9). While comprehensive experimental data is not publicly available, this guide consolidates known information and provides context based on related structures.

Compound Identification

- IUPAC Name: **3-Ethyl-4-iodo-1H-pyrazole**
- Synonyms: 3-Ethyl-4-iodopyrazole, 5-ethyl-4-iodo-1H-pyrazole
- CAS Number: 442876-19-9
- Molecular Formula: $C_5H_7IN_2$
- Molecular Weight: 222.03 g/mol

Spectroscopic Data

A thorough search of scientific literature, chemical databases, and patent repositories revealed limited publicly available experimental spectroscopic data for **3-Ethyl-4-iodo-1H-pyrazole**. The available data is summarized below.

The only direct experimental data found for this compound is a mass spectrometry result from a patent detailing its synthesis.

Table 1: Mass Spectrometry Data for **3-Ethyl-4-iodo-1H-pyrazole**

| Technique | Ionization Mode | m/z | Interpretation | Source |
|-----------|-----------------|------------------------|---------------------|---------------------------------|
| MS | ESI (implied) | 223 [M+H] ⁺ | Protonated Molecule | Patent WO2018212534 A1[1] |

No experimental ¹H or ¹³C NMR data for **3-Ethyl-4-iodo-1H-pyrazole** has been found in the public domain. However, expected chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives.

Predicted ¹H NMR Data:

- Pyrazole Ring Proton (H5): Expected to be a singlet, likely in the range of δ 7.5-8.0 ppm.
- Ethyl Group (-CH₂-): Expected to be a quartet, likely in the range of δ 2.6-2.9 ppm.
- Ethyl Group (-CH₃): Expected to be a triplet, likely in the range of δ 1.2-1.4 ppm.
- NH Proton: Expected to be a broad singlet with a variable chemical shift.

No experimental IR data for **3-Ethyl-4-iodo-1H-pyrazole** has been found. Based on its structure, the following characteristic absorption peaks would be expected:

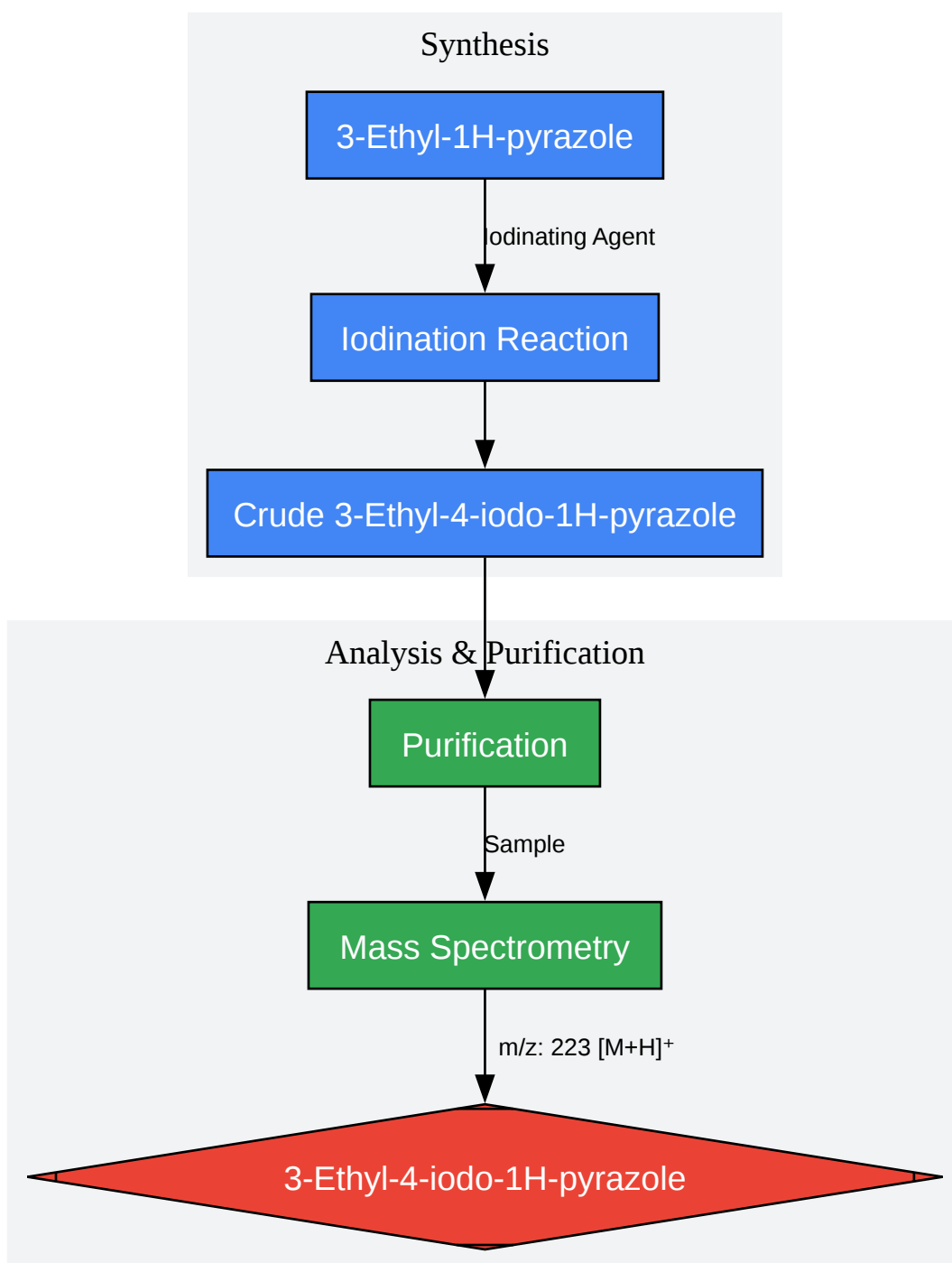
- N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
- C=N and C=C Stretch (Pyrazole Ring): Peaks in the range of 1400-1600 cm⁻¹.

Experimental Protocols

The synthesis of **3-Ethyl-4-iodo-1H-pyrazole** is described in patent WO2018212534A1 as an intermediate in the preparation of autotaxin inhibitors.[\[1\]](#)

- Methodology: The compound was prepared from 3-ethyl-1H-pyrazole. While the patent states the reaction was carried out in the same manner as another step, the general procedure for iodination of pyrazoles often involves treatment with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.[\[1\]](#)
- Analysis: After synthesis, the compound was analyzed by mass spectrometry, which confirmed the formation of the product with an m/z of 223, corresponding to the protonated molecule $[M+H]^+$.[\[1\]](#)

The workflow for the synthesis and characterization as described can be visualized as follows:



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Workflow for Synthesis and MS Characterization.

Conclusion

While **3-Ethyl-4-iodo-1H-pyrazole** is a documented chemical intermediate, its full spectroscopic characterization (NMR, IR) is not currently available in publicly accessible scientific literature or databases. The only confirmed experimental data is its mass-to-charge ratio from mass spectrometry. Researchers requiring detailed NMR and IR data would likely need to perform the characterization independently.

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References

- 1. rsc.org [rsc.org]
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